N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide
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Overview
Description
N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide is a chemical compound characterized by its unique structure, which features a cyanopropyl group attached to a difluorocyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide typically involves multi-step organic reactions. One common approach is:
Formation of the difluorocyclopentane core: : Starting with a suitable cyclopentane derivative, fluorination reactions are carried out under controlled conditions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Incorporation of the cyanopropyl group: : The intermediate difluorocyclopentane is then subjected to a cyanation reaction, introducing the cyanopropyl group. This step might involve the use of cyanide sources such as potassium cyanide (KCN) under specific reaction conditions.
Carboxamide formation:
Industrial Production Methods
On an industrial scale, the production of this compound would focus on optimizing yield and purity while minimizing cost and environmental impact. Continuous flow reactors and green chemistry principles are often employed to achieve scalable and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized under controlled conditions to modify the functional groups, potentially forming oxides or other derivatives.
Reduction: : Conversely, reduction reactions can be used to remove or alter oxygen-containing groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: : Reagents such as halogens (Cl₂, Br₂) or nucleophiles like amines and alcohols are used under appropriate conditions.
Major Products Formed
The reactions above yield various derivatives, which can be tailored for specific applications in research and industry. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide has diverse applications across several scientific disciplines:
Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Its derivatives might be explored for biological activity, such as enzyme inhibition or receptor binding studies.
Medicine: : Potential pharmaceutical applications include the development of new drugs or therapeutic agents.
Industry: : It could be used in the production of polymers, agrochemicals, or specialty materials.
Mechanism of Action
The specific mechanism by which N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide exerts its effects depends on its interaction with molecular targets. Typically, the compound's active sites interact with enzymes or receptors, influencing biochemical pathways. For instance, the presence of the cyanopropyl and difluorocyclopentane moieties could enhance binding affinity and specificity towards certain biological targets, thereby modulating their activity.
Comparison with Similar Compounds
Unique Features
Compared to other similar compounds, N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide stands out due to:
Its unique difluorocyclopentane core, which imparts distinct chemical properties.
The cyanopropyl group, which adds to its reactivity and potential biological activity.
List of Similar Compounds
N-[(1S)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide: : An isomer with different stereochemistry.
3,3-Difluorocyclopentane-1-carboxamide: : Lacks the cyanopropyl group.
N-Cyanopropyl-cyclopentane-1-carboxamide: : Lacks the difluoro groups.
3-Fluorocyclopentane-1-carboxamide derivatives: : Variations with different fluorine substituents.
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Properties
IUPAC Name |
N-[(1R)-1-cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O/c1-2-8(6-13)14-9(15)7-3-4-10(11,12)5-7/h7-8H,2-5H2,1H3,(H,14,15)/t7?,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAICIWFAJYTJCY-BRFYHDHCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1CCC(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C#N)NC(=O)C1CCC(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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